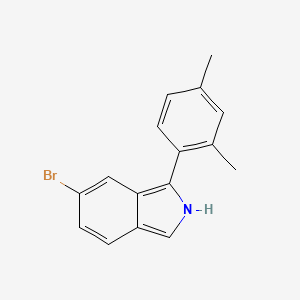
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. The presence of a bromine atom and a 2,4-dimethylphenyl group in the structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole typically involves the bromination of 1-(2,4-dimethylphenyl)-2H-isoindole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of electrochemical methods for bromine generation can also be employed to minimize waste and improve safety .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindole oxides.
Reduction Reactions: Reduction can lead to the formation of 6-hydroxy-1-(2,4-dimethylphenyl)-2H-isoindole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 6-Amino-1-(2,4-dimethylphenyl)-2H-isoindole.
Oxidation: 6-Oxo-1-(2,4-dimethylphenyl)-2H-isoindole.
Reduction: 6-Hydroxy-1-(2,4-dimethylphenyl)-2H-isoindole.
Aplicaciones Científicas De Investigación
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 2,4-dimethylphenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
- 6-Chloro-1-(2,4-dimethylphenyl)-2H-isoindole
- 6-Fluoro-1-(2,4-dimethylphenyl)-2H-isoindole
- 6-Iodo-1-(2,4-dimethylphenyl)-2H-isoindole
Comparison: 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physicochemical properties and reactivity patterns, making it suitable for distinct applications in research and industry.
Propiedades
Número CAS |
358641-85-7 |
|---|---|
Fórmula molecular |
C16H14BrN |
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
6-bromo-1-(2,4-dimethylphenyl)-2H-isoindole |
InChI |
InChI=1S/C16H14BrN/c1-10-3-6-14(11(2)7-10)16-15-8-13(17)5-4-12(15)9-18-16/h3-9,18H,1-2H3 |
Clave InChI |
SEFLEVPQVOXUIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




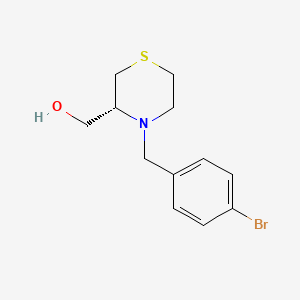
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
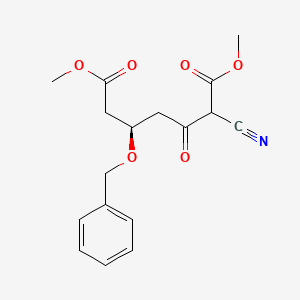
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
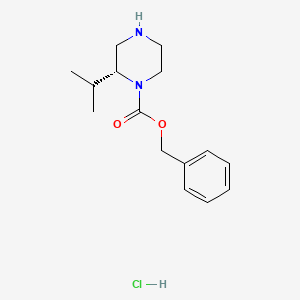
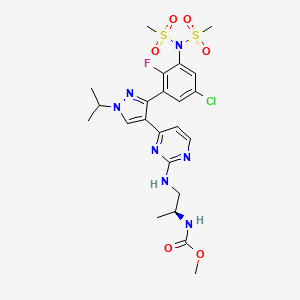
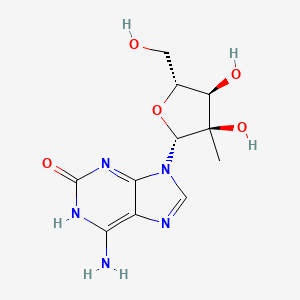
![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)
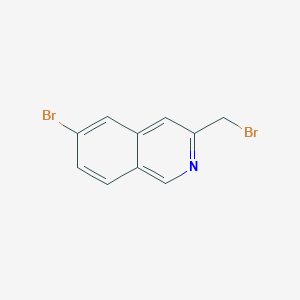

![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)
![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
